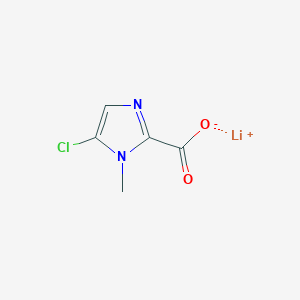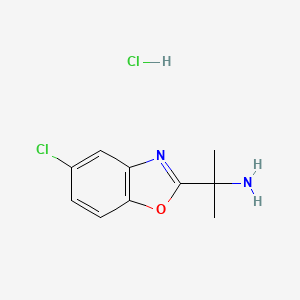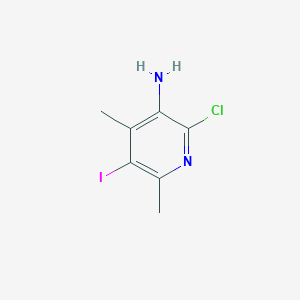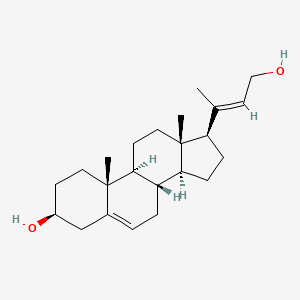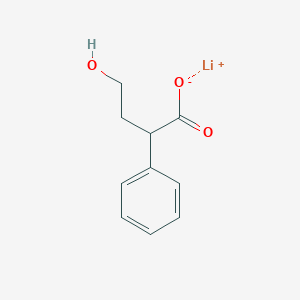
锂(1+)离子4-羟基-2-苯基丁酸盐
描述
Lithium(1+) ion 4-hydroxy-2-phenylbutanoate, also known as Li-HBP, is an organic compound that is used in a variety of scientific research applications. Li-HBP is a small molecule that is composed of a lithium ion, a hydroxy group, and a phenylbutanoate group. It is a colorless, odorless, and crystalline solid that is soluble in water and has a melting point of 97°C. Li-HBP has been used in a variety of applications, including as a model compound for studying chemical and biochemical processes, as a reagent for the synthesis of other compounds, and as a drug.
科学研究应用
能量存储和电池技术
结构和传输性质:对锂离子导体固态 NASICON 结构材料的研究表明,这些材料对电化学能量存储设备的进步有重要贡献。该研究强调了电池中高电导率和提高锂离子迁移率的潜力,强调了特定成分和结构对于实现最佳性能的重要性 (Rossbach 等人,2018)。
提取和回收:锂作为可充电电池中正极材料的重要性被强调,重点是锂资源的有效处理和废旧锂离子电池的回收。鉴于锂分布不均且需求不断增长,这项研究对于解决锂的经济和战略意义至关重要 (Choubey 等人,2016)。
电极-电解质溶液相互作用:对锂离子电池中正极材料和电解质溶液之间相互作用的研究提供了这些相互作用如何影响电池性能和寿命的见解。通过了解表面化学和电解质稳定性,这项研究对于识别潜在的溶解问题和通过改善电极动力学至关重要 (Aurbach 等人,2007)。
环境影响和修复
植物中的锂毒性:在探索锂对植物的毒性的研究中考虑了锂的环境影响,强调了了解锂从土壤到植物的迁移及其潜在修复策略的必要性。这项研究对于评估与锂污染相关的风险和确保农业生产安全至关重要 (Shahzad 等人,2016)。
回收和可持续性:对废旧锂离子电池的回收进行了环境和经济方面的研究,重点是用于回收有价金属的湿法冶金工艺。这项研究强调了可持续实践在解决锂离子电池处置和回收带来的挑战中的重要性,为循环经济做出了贡献 (Asadi Dalini 等人,2020)。
作用机制
While the specific mechanism of action for Lithium(1+) ion 4-hydroxy-2-phenylbutanoate is not provided, lithium ions in general have been studied extensively. For instance, lithium ions in lithium-ion batteries move from the anode through an electrolyte to the cathode during discharge and back when charging .
安全和危害
While specific safety and hazard information for Lithium(1+) ion 4-hydroxy-2-phenylbutanoate is not available, lithium compounds in general can pose risks. For example, lithium chloride can cause fatal poisoning . Lithium-ion batteries also have safety considerations, including risks associated with overcharging, overtemperature, and mechanical abuse .
未来方向
The future of lithium compounds, including Lithium(1+) ion 4-hydroxy-2-phenylbutanoate, may lie in their use in lithium organic batteries. These batteries use redox-active organic materials, which have the advantages of low cost, environmental safety, and adjustable structures . The development of new high-performance electrode materials is a major focus of research in this area .
属性
IUPAC Name |
lithium;4-hydroxy-2-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3.Li/c11-7-6-9(10(12)13)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRBPOHRKDUDNX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C(CCO)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11LiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 4-hydroxy-2-phenylbutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




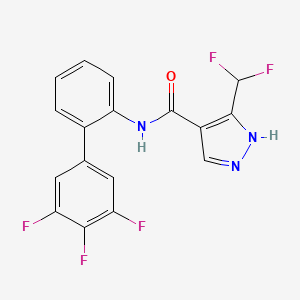
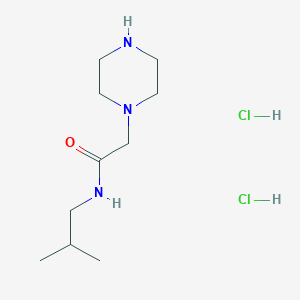
![Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B1436398.png)
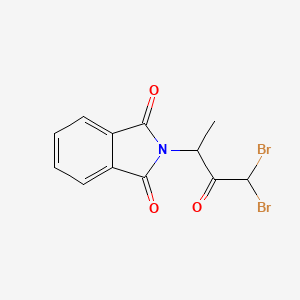

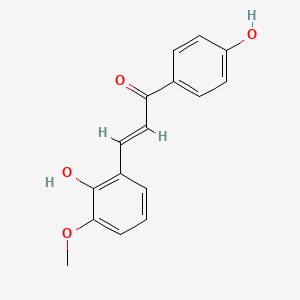
![methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride](/img/structure/B1436404.png)

